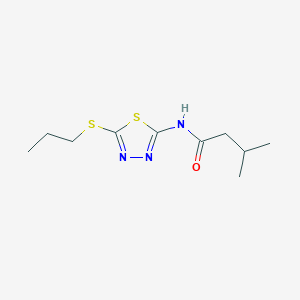
3-methyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its molecular formula, molecular weight, and structural formula .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques . The structure is also often available as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various experimental techniques . The reactions a compound undergoes can tell us a lot about its chemical properties.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity . These properties can be determined experimentally .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
A study by Gomha et al. (2017) explored the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives, demonstrating their potent anticancer properties. These compounds were evaluated in vitro for their anticancer activity against Hepatocellular carcinoma cell lines (HepG-2), showing promising results for certain derivatives with significant inhibitory activity. This research indicates the potential of thiadiazole derivatives in developing anticancer therapeutics (Gomha et al., 2017).
Antimicrobial Evaluation
Farag et al. (2009) reported on the utility of a compound similar in structure to "3-methyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide" for synthesizing new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives. These synthesized compounds were subjected to antimicrobial evaluation, displaying moderate activity against selected targets. This suggests the relevance of such derivatives in antimicrobial drug development (Farag et al., 2009).
Herbicidal Activity
Liu and Shi (2014) conducted research on the synthesis of novel N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides, revealing their moderate to good selective herbicidal activity against certain plant species. This work illustrates the potential of thiadiazole derivatives in agricultural applications, particularly as selective herbicides (Liu & Shi, 2014).
Corrosion Inhibition
A study by Zhang et al. (2020) on thiadiazole derivatives, including those with structural similarities to "3-methyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide," highlighted their effectiveness as corrosion inhibitors for carbon steel in CO2-saturated environments. The research demonstrated how substituent groups in the thiadiazole derivatives could significantly influence their corrosion inhibition efficiency, providing insights into the design of more effective corrosion inhibitors (Zhang et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
3-methyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS2/c1-4-5-15-10-13-12-9(16-10)11-8(14)6-7(2)3/h7H,4-6H2,1-3H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUMFLBCZVLATI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2964845.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2964846.png)
![4-[(5-methoxy-1H-indol-3-yl)methylene]-2-methyl-1,3(2H,4H)-isoquinolinedione](/img/structure/B2964847.png)
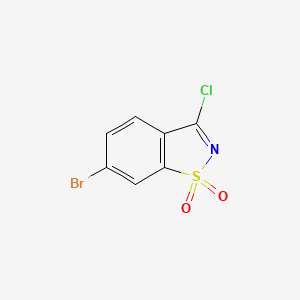
![3-[(2,6-Dichlorophenyl)methyl]-2-methyl-1-(4-phenylmethoxyphenyl)pyridin-4-one](/img/structure/B2964850.png)
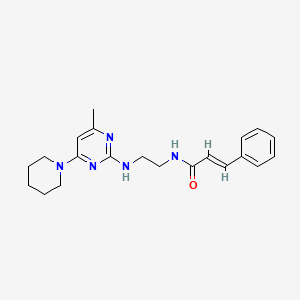
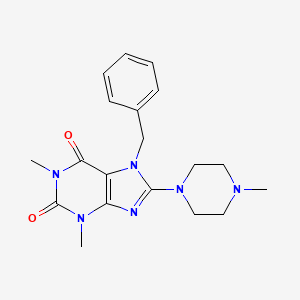
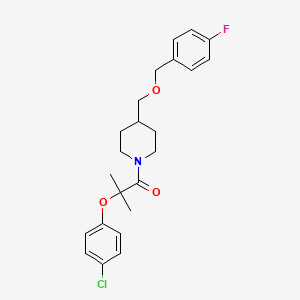
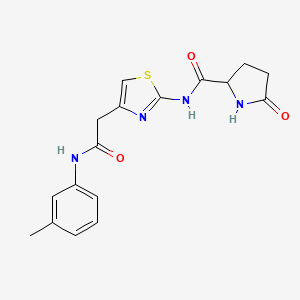
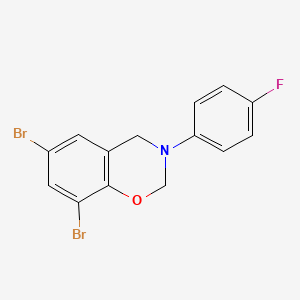
![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide](/img/no-structure.png)
![[(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetic acid](/img/structure/B2964861.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2964862.png)
![2-(1H-indol-3-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2964863.png)